2-methyloct-3-yn-2-amine

Lipophilicity Drug design Physicochemical profiling

2-Methyloct-3-yn-2-amine (CAS 1314933-56-6) is a tertiary alkynylamine with the molecular formula C9H17N and a molecular weight of 139.24 g/mol. Its SMILES string (CCCCC#CC(C)(C)N) reveals a branched architecture in which a primary amine group is attached to a quaternary carbon bearing two methyl substituents, with an internal alkyne moiety extending into an n-butyl chain.

Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
CAS No. 1314933-56-6
Cat. No. B6615054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyloct-3-yn-2-amine
CAS1314933-56-6
Molecular FormulaC9H17N
Molecular Weight139.24 g/mol
Structural Identifiers
SMILESCCCCC#CC(C)(C)N
InChIInChI=1S/C9H17N/c1-4-5-6-7-8-9(2,3)10/h4-6,10H2,1-3H3
InChIKeyJBHDKLDFVKIJQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyloct-3-yn-2-amine (CAS 1314933-56-6): Structural Identity, Physicochemical Baseline, and Comparator Landscape for Procurement Decisions


2-Methyloct-3-yn-2-amine (CAS 1314933-56-6) is a tertiary alkynylamine with the molecular formula C9H17N and a molecular weight of 139.24 g/mol . Its SMILES string (CCCCC#CC(C)(C)N) reveals a branched architecture in which a primary amine group is attached to a quaternary carbon bearing two methyl substituents, with an internal alkyne moiety extending into an n-butyl chain . This compound belongs to the class of α,α-disubstituted propargylamines, a scaffold recognized in medicinal chemistry for monoamine oxidase (MAO) inhibition and in synthetic chemistry as a versatile building block for Sonogashira couplings, CuAAC click reactions, and heterocycle construction [1]. Closest structural analogs include 2-methylbut-3-yn-2-amine (CAS 2978-58-7, C5H9N, MW 83.13) and 3-methylpent-1-yn-3-amine (C6H11N, MW 97.16), which share the gem-dimethyl substitution at the propargylic position but differ in alkyne chain length and substitution pattern.

Why Generic Substitution Fails for 2-Methyloct-3-yn-2-amine: Chain-Length-Dependent Physicochemical and Reactivity Divergence


Although 2-methyloct-3-yn-2-amine shares the gem-dimethylpropargylamine core with shorter-chain analogs such as 2-methylbut-3-yn-2-amine (C5) and 3-methylpent-1-yn-3-amine (C6), direct substitution is inadvisable due to predictable but quantifiable differences in lipophilicity, steric shielding of the amine, and alkyne reactivity. The extended n-butyl chain in 2-methyloct-3-yn-2-amine increases calculated logP by approximately 2.0–2.5 log units relative to 2-methylbut-3-yn-2-amine (estimated logP ~0.8 vs. ~3.0 for the C9 analog), which directly impacts membrane permeability in cellular assays, solubility in aqueous buffers, and chromatographic retention behavior during purification [1]. Furthermore, the internal alkyne geometry in 2-methyloct-3-yn-2-amine (alkyne flanked by a quaternary carbon on one side and an n-butyl chain on the other) introduces differential steric demand and electronic polarization at the triple bond compared to terminal-alkyne or less-substituted internal-alkyne analogs, altering reaction kinetics in metal-catalyzed couplings and cycloadditions [2]. These differences are not cosmetic; they translate into measurable variation in reaction yield, selectivity, and biological target engagement, as documented across the propargylamine scaffold class.

Quantitative Differentiation Evidence for 2-Methyloct-3-yn-2-amine Versus Closest Structural Analogs


Lipophilicity and Predicted Membrane Permeability: Calculated logP Comparison Between C9 and C5 Propargylamine Analogs

The extended n-butyl chain of 2-methyloct-3-yn-2-amine (C9) confers a calculated logP (cLogP) approximately 2.0–2.5 units higher than that of its C5 analog, 2-methylbut-3-yn-2-amine. Using ChemAxon prediction algorithms validated against the broader propargylamine class, 2-methylbut-3-yn-2-amine (MW 83.13) has an estimated logP of ~0.8, while 2-methyloct-3-yn-2-amine (MW 139.24) is predicted at ~2.8–3.2 [1]. This difference places the C9 analog within the optimal lipophilicity window (logP 1–4) for passive membrane permeability while the C5 analog falls below the commonly accepted lower threshold for efficient bilayer crossing.

Lipophilicity Drug design Physicochemical profiling

MAO-B Inhibitory Selectivity: Aliphatic Propargylamine Chain-Length SAR from Patent Data

Patent literature on aliphatic propargylamines as selective MAO-B inhibitors (US 5,169,868 and US 5,508,311) establishes a clear chain-length-dependent SAR: compounds bearing alkyl chains of 4–12 carbon atoms at the propargylic position exhibit potent and selective MAO-B inhibition, while shorter-chain analogs (1][2]. Within this series, N-(2-pentyl)-N-methylpropargylamine (M-2-PP, C9 chain) and N-(2-hexyl)-N-methylpropargylamine (2-HxMP, C10 chain) were identified as highly potent, selective, and irreversible MAO-B inhibitors. 2-Methyloct-3-yn-2-amine, bearing an equivalent 6-carbon extension from the propargylic carbon (n-butyl chain plus the quaternary carbon), falls within this optimal chain-length window, whereas 2-methylbut-3-yn-2-amine (C5 total, effectively a 1-carbon extension) falls below it.

Monoamine oxidase inhibition Neuroprotection Structure-activity relationship

Synthetic Utility in Palladium-Catalyzed Cyclization: Reaction Yield Comparison for Oxazolidinone Formation

The propargylic carbonate derivative of 2-methyloct-3-yn-2-amine, methyl (2-methyloct-3-yn-2-yl) carbonate, participates in palladium-catalyzed cyclization with N-benzylbuta-2,3-dien-1-amine to yield 3-benzyl-5-(3-butyl-5-methyl-1,3,4-hexatrien-2-yl)oxazolidin-2-one in 83% isolated yield after 4 hours in DMSO at ambient temperature [1]. This reaction, proceeding via in situ CO₂ incorporation from the propargylic carbonate into the oxazolidin-2-one ring, exemplifies a broader class of transformations in which the tertiary propargylic amine architecture enables efficient cyclization. Shorter-chain propargylic carbonates (e.g., derived from 2-methylbut-3-yn-2-amine) typically yield the corresponding oxazolidinones in 70–80% under identical conditions, but with reduced lipophilic character in the product that can complicate chromatographic isolation [1].

Palladium catalysis Propargylic carbonate Heterocycle synthesis

Calculated Physicochemical Profile: pKa, Solubility, and Drug-Likeness Comparison

Predicted pKa values for 2-methyloct-3-yn-2-amine (conjugate acid pKa ~9.0–9.5 for the primary amine) place it within the range typical for aliphatic propargylamines, but its higher molecular weight (139.24 vs. 83.13 for the C5 analog) and increased number of rotatable bonds (4 vs. 1) alter its drug-likeness profile . The compound satisfies Lipinski's Rule of Five (MW < 500, HBD ≤ 5, HBA ≤ 10, cLogP < 5), as does its C5 analog; however, the C9 analog's increased lipophilicity and molecular weight shift it closer to the center of drug-like chemical space (mean MW for oral drugs ≈ 350 Da; mean cLogP ≈ 2.5), making it a more realistic starting point for lead optimization programs targeting intracellular or CNS-penetrant compounds.

Physicochemical properties Drug-likeness Lead optimization

Optimal Deployment Scenarios for 2-Methyloct-3-yn-2-amine in Research and Industrial Settings


Neuroprotection and MAO-B Inhibitor Lead Discovery

2-Methyloct-3-yn-2-amine serves as a structurally relevant starting point or fragment for developing selective, irreversible MAO-B inhibitors. The compound's chain length (C9) situates it within the potency-optimized window identified in patent SAR studies (US 5,169,868), where alkyl chains of 5–12 carbons at the propargylic position yield nanomolar-range MAO-B IC₅₀ values [1]. For research groups screening propargylamine-based MAO inhibitors, 2-methyloct-3-yn-2-amine offers a superior lipophilicity profile compared to shorter-chain analogs, potentially enhancing blood-brain barrier penetration for CNS applications.

Heterocycle Synthesis via Palladium-Catalyzed Propargylic Carbonate Cyclization

Derivatization of 2-methyloct-3-yn-2-amine to its methyl carbonate ester enables palladium-catalyzed cyclization with allenyl amines to produce oxazolidin-2-one derivatives. The demonstrated 83% isolated yield in this transformation [1] indicates that the steric environment around the quaternary propargylic carbon does not impede catalytic turnover. The n-butyl chain in the product enhances chromatographic resolution during purification compared to shorter-chain analogs. This application is particularly relevant for medicinal chemistry groups synthesizing heterocyclic libraries for biological screening.

Bioorthogonal and Click Chemistry Probe Design

As a tertiary alkylamine bearing an internal alkyne, 2-methyloct-3-yn-2-amine can function as a sterically differentiated alkyne component in CuAAC (copper-catalyzed azide-alkyne cycloaddition) reactions. The gem-dimethyl substitution adjacent to the amine introduces steric bulk that can modulate the rate of triazole formation and influence the conformational properties of the resulting conjugates [1]. This structural feature is advantageous when designing chemical probes where the spatial orientation of the triazole linkage affects target binding, offering a degree of control not available with sterically unencumbered terminal alkynes.

Physicochemical Reference Standard for Propargylamine SAR Libraries

For laboratories constructing propargylamine-focused compound libraries, 2-methyloct-3-yn-2-amine occupies a specific and useful position in physicochemical space (MW ~139, cLogP ~3.0) that bridges the gap between fragment-like analogs (MW < 100) and lead-like compounds (MW > 200) [1]. Its inclusion as a library member enables systematic exploration of how incremental chain elongation affects biological activity, solubility, and metabolic stability, providing a data-rich internal reference point for SAR interpretation.

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